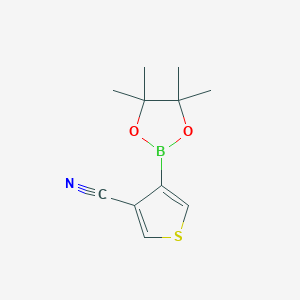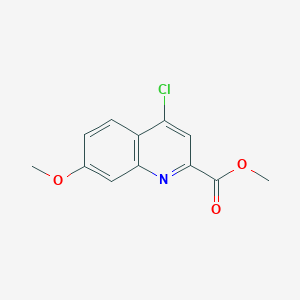
5-methyl-2-(piperidin-3-yl)-1H-1,3-benzodiazole dihydrochloride
Overview
Description
5-Methyl-2-(piperidin-3-yl)-1H-1,3-benzodiazole dihydrochloride is a chemical compound with the linear formula C13H17O1N2Cl1 . It is a solid substance with a molecular weight of 288.22 .
Molecular Structure Analysis
The InChI key for this compound is MKTBXSREHKEIRZ-UHFFFAOYSA-N . This key is a unique identifier that provides information about the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid . The molecular formula is C13H19Cl2N3 , and it has a molecular weight of 288.22 .Scientific Research Applications
Molecular Interaction and Binding Studies
Studies have explored the molecular interactions of compounds structurally similar to 5-methyl-2-(piperidin-3-yl)-1H-1,3-benzodiazole dihydrochloride. For instance, Shim et al. (2002) studied the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a potent antagonist for the CB1 cannabinoid receptor. The study used conformational analysis and developed unified pharmacophore models, suggesting that certain molecular conformations contribute to antagonist activity. This research provides a basis for understanding the structural and conformational requirements for binding to specific receptors (Shim et al., 2002).
Pharmaceutical Analysis and Drug Synthesis
Research has also been conducted on compounds with structural components resembling 5-methyl-2-(piperidin-3-yl)-1H-1,3-benzodiazole dihydrochloride in the context of pharmaceutical analysis and drug synthesis. Patta et al. (2016) explored the simultaneous estimation of Lansoprazole and Domperidone in tablet dosage form by RP-HPLC, highlighting a cost-effective method for drug analysis. Although this research is more focused on analytical techniques, it underscores the broader pharmaceutical relevance of structurally related compounds (Patta et al., 2016).
Antimicrobial and Antifungal Activity
Compounds with structural similarities to 5-methyl-2-(piperidin-3-yl)-1H-1,3-benzodiazole dihydrochloride have been evaluated for their antimicrobial and antifungal properties. For example, Mokhtari and Pourabdollah (2013) synthesized N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives and screened them for antimicrobial activities against pathogenic bacteria and Candida species. The study found that certain structural features, such as the 2,6-dimethylpiperidine group and chloro and methyl substituents, significantly impact anticandidal activity (Mokhtari & Pourabdollah, 2013).
Antitumor and Anticancer Research
Research has also been conducted on the antitumor and anticancer potential of structurally related compounds. Karayel (2021) conducted a detailed study on benzimidazole derivatives with piperidine structural elements, exploring their anti-cancer properties via molecular docking. The study emphasized the importance of specific inter-molecular hydrogen bonds in the EGFR binding pocket, highlighting compound 4 as the most active in terms of potential anti-cancer activity (Karayel, 2021).
Safety and Hazards
The compound is classified under GHS07 for safety. The hazard statements include H317 - May cause an allergic skin reaction, and H319 - Causes serious eye irritation . The precautionary statements include P261 - Avoid breathing dust/fume/gas/mist/vapours/spray, P280 - Wear protective gloves/protective clothing/eye protection/face protection, P302 + P352 - IF ON SKIN: Wash with plenty of soap and water, P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing, and P333 + P313 - If skin irritation or rash occurs: Get medical advice/attention .
properties
IUPAC Name |
6-methyl-2-piperidin-3-yl-1H-benzimidazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.2ClH/c1-9-4-5-11-12(7-9)16-13(15-11)10-3-2-6-14-8-10;;/h4-5,7,10,14H,2-3,6,8H2,1H3,(H,15,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOSAGBMCWZCFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CCCNC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(2-[(Methylamino)sulfonyl]phenyl)boronic acid](/img/structure/B1421301.png)

![2-[3-(4-Methoxyphenyl)propyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1421303.png)



![5-Chloro-2-[(2-chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1421311.png)

![5-Chloro-2-[(2-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1421314.png)